5-(tetrahydrofuran-2-ylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring attached to a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the reaction of oxolane-2-carbonyl chloride with a suitable benzodiazepine precursor. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as oxolane-2-carbonyl chloride. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolane ring, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.
Industry: Utilized in the development of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1-(OXOLANE-2-CARBONYL)PIPERIDINE-2-CARBOXYLIC ACID: Similar in structure but with a piperidine ring instead of a benzodiazepine core.
5-(OXOLANE-2-CARBONYL)PYRIMIDINE: Contains a pyrimidine ring, differing in its heterocyclic structure.
Uniqueness
5-(OXOLANE-2-CARBONYL)-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific combination of an oxolane ring and a benzodiazepine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-(oxolane-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C14H16N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-2,4-5,12H,3,6-9H2,(H,15,17) |
InChI Key |
XOSCLIJXWGKNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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